3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine
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Overview
Description
3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and a pyrrolidinylmethyl group linked to a pyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent chlorination and introduction of the pyrrolidinylmethyl group are achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.
Biology: The biological potential of this compound is being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design, leading to the development of novel treatments.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with specific properties. Its applications may extend to the production of advanced polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
3-Chloro-6-(pyridin-2-yl)pyridazine
6-Chloro-2-(pyridin-2-yl)pyridazine
3-Chloro-6-(pyrrolidin-1-ylmethyl)pyridazine
Uniqueness: 3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both chloro and pyrrolidinylmethyl groups provides unique chemical properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-6-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-14-7-6-11(17-18-14)10-19-9-3-5-13(19)12-4-1-2-8-16-12/h1-2,4,6-8,13H,3,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMHROSSIKYQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NN=C(C=C2)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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